3-(2,2-difluoroethoxy)-1H-pyrazole
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Overview
Description
3-(2,2-difluoroethoxy)-1H-pyrazole is an organic compound characterized by the presence of a pyrazole ring substituted with a 2,2-difluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-difluoroethoxy)-1H-pyrazole typically involves the reaction of 2,2-difluoroethanol with a suitable pyrazole precursor under specific conditions. One common method involves the use of a base to deprotonate the 2,2-difluoroethanol, followed by nucleophilic substitution on the pyrazole ring. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, safety, and cost-effectiveness. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-difluoroethoxy)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The 2,2-difluoroethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
3-(2,2-difluoroethoxy)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2,2-difluoroethoxy)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2,2-trifluoroethoxy)-1H-pyrazole
- 3-(2,2-difluoroethoxy)benzyl bromide
- 2-(2’,2’-difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride
Uniqueness
3-(2,2-difluoroethoxy)-1H-pyrazole is unique due to its specific substitution pattern and the presence of the difluoroethoxy group. This imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds.
Properties
Molecular Formula |
C5H6F2N2O |
---|---|
Molecular Weight |
148.11 g/mol |
IUPAC Name |
5-(2,2-difluoroethoxy)-1H-pyrazole |
InChI |
InChI=1S/C5H6F2N2O/c6-4(7)3-10-5-1-2-8-9-5/h1-2,4H,3H2,(H,8,9) |
InChI Key |
MMKWGHKFKGBJRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)OCC(F)F |
Origin of Product |
United States |
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